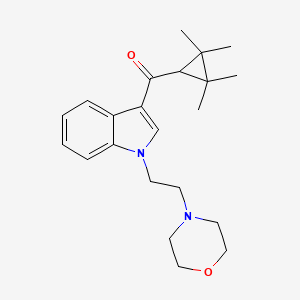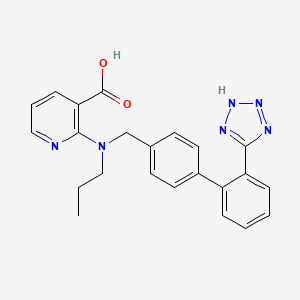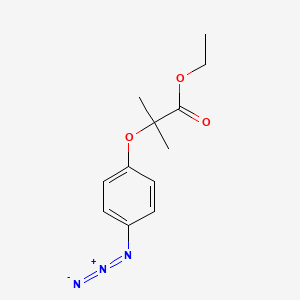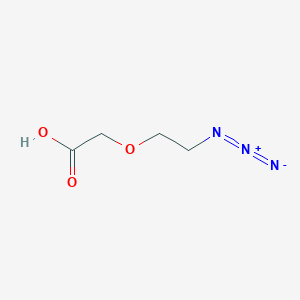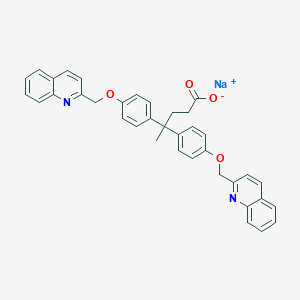
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
ABT-080 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study leukotriene biosynthesis and inhibition.
Biology: Helps in understanding the role of leukotrienes in immune responses and inflammation.
Medicine: Potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Used in the development of new anti-inflammatory drugs and research on leukotriene inhibitors .
Méthodes De Préparation
The synthesis of ABT-080 involves several steps starting from commercially available diphenolic acid. The reaction of phenol with 4-oxopentanoic acid in the presence of sulfuric acid yields 4,4-bis(4-hydroxyphenyl)pentanoic acid. This intermediate is then esterified with methanol and sulfuric acid to produce the methyl pentanoate . The final product, ABT-080, is obtained through further chemical modifications.
Analyse Des Réactions Chimiques
ABT-080 undergoes various chemical reactions, including:
Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.
Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Mécanisme D'action
ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .
Comparaison Avec Des Composés Similaires
ABT-080 is unique in its high potency and selectivity as a leukotriene biosynthesis inhibitor. Similar compounds include:
Montelukast: An orally available leukotriene receptor antagonist widely used for asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Compared to these compounds, ABT-080 directly inhibits the biosynthesis of leukotrienes rather than blocking their receptors, offering a different mechanism of action and potentially greater efficacy in certain conditions .
Propriétés
Formule moléculaire |
C37H31N2NaO4 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |
InChI |
InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |
Clé InChI |
IQIPMOPRODKMFM-UHFFFAOYSA-M |
SMILES isomérique |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
SMILES canonique |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)
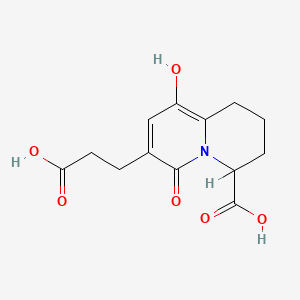

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)
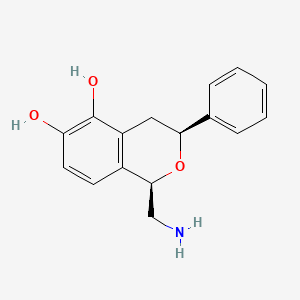
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
